molecular formula C14H21BO3 B12434335 2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12434335
M. Wt: 248.13 g/mol
InChI Key: DAZDWVUVZXWCPG-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a methoxy-methylphenyl group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-3-methylphenylboronic acid with a dioxaborolane derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a palladium or copper catalyst to enhance the yield and selectivity of the product .

Chemical Reactions Analysis

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can interact with nucleophiles, such as hydroxyl and amino groups, to form boronate esters. These interactions are crucial for its reactivity in coupling reactions and its potential use in biological applications .

Comparison with Similar Compounds

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the dioxaborolane ring and the methoxy-methylphenyl group, which provides enhanced stability and reactivity compared to its analogs.

Properties

Molecular Formula

C14H21BO3

Molecular Weight

248.13 g/mol

IUPAC Name

2-(2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO3/c1-10-8-7-9-11(12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3

InChI Key

DAZDWVUVZXWCPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)OC

Origin of Product

United States

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